molecular formula C21H20N2O5S B608559 LH65.3 CAS No. 1494676-74-2

LH65.3

Cat. No.: B608559
CAS No.: 1494676-74-2
M. Wt: 412.46
InChI Key: MJZOTNCBEWTGDG-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LH65.3 is a small-molecule phosphatase inhibitor identified through a chemical library screen for its ability to suppress intracellular Salmonella typhimurium growth in host cells . It targets dual-specificity phosphatases (DUSPs), specifically DUSP3, DUSP11, and DUSP27, with high potency (Figure 4B) . Structurally, it features a thiazolidine-2,4-dione core modified with diverse substituents, as revealed by parallel synthesis and structure−activity relationship (SAR) studies .

Properties

CAS No.

1494676-74-2

Molecular Formula

C21H20N2O5S

Molecular Weight

412.46

IUPAC Name

(Z)-3-(4-(tert-butyl)benzyl)-5-(4-hydroxy-3-nitrobenzylidene)thiazolidine-2,4-dione

InChI

InChI=1S/C21H20N2O5S/c1-21(2,3)15-7-4-13(5-8-15)12-22-19(25)18(29-20(22)26)11-14-6-9-17(24)16(10-14)23(27)28/h4-11,24H,12H2,1-3H3/b18-11-

InChI Key

MJZOTNCBEWTGDG-WQRHYEAKSA-N

SMILES

O=C(N(CC1=CC=C(C(C)(C)C)C=C1)C/2=O)SC2=C/C3=CC=C(O)C([N+]([O-])=O)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LH65.3;  LH-65.3;  LH 65.3; 

Origin of Product

United States

Comparison with Similar Compounds

Key Analogue: Compound 8

Compound 8, a derivative of LH65.3, demonstrates refined selectivity for DUSP3 and DUSP11 over DUSP27 (Figure 5A–B) . While this compound broadly inhibits all three DUSPs, Compound 8 achieves >70% inhibition of DUSP3/11 at 5 μM but only ~30% inhibition of DUSP27, suggesting that substituent modifications alter target specificity . This selectivity could reduce off-target effects in therapeutic applications.

Other Inhibitors from the Chemical Library Screen

The screen identified five additional inhibitors (LH101.2, LH1.2, HA25, LH1.4, LH56.1) with anti-Salmonella activity (Figure 3B) . However, their DUSP inhibition profiles and structures remain uncharacterized in the provided evidence, limiting direct comparison. Unlike these compounds, this compound has been validated mechanistically through siRNA silencing of DUSPs, confirming its on-target effects .

Structural and Functional Insights

Compound Core Structure Key Substituents DUSP Inhibition Profile Selectivity Notes
This compound Thiazolidine-2,4-dione Variable R-groups DUSP3, DUSP11, DUSP27 (>80% at 5 μM) No activity against PTP1B/ENPP2
Compound 8 Thiazolidine-2,4-dione Optimized R-groups DUSP3 (85%), DUSP11 (78%), DUSP27 (32%) Selective for DUSP3/11

Key Findings :

  • Potency : this compound exhibits broad-spectrum DUSP inhibition, while Compound 8 trades potency for selectivity (Figure 5B) .
  • SAR Trends : Bulky hydrophobic substituents on the thiazolidine core enhance DUSP3/11 binding but reduce DUSP27 affinity .
  • Therapeutic Potential: this compound’s multi-target action may counteract bacterial evasion mechanisms, but its analogues (e.g., Compound 8) could offer precision in modulating specific pathways like ERK/Akt/mTOR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LH65.3
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